molecular formula C17H23NO5 B12001619 Diethyl acetamido[(2-methylphenyl)methyl]propanedioate CAS No. 5440-53-9

Diethyl acetamido[(2-methylphenyl)methyl]propanedioate

Cat. No.: B12001619
CAS No.: 5440-53-9
M. Wt: 321.4 g/mol
InChI Key: MLOGBFRWXSOGML-UHFFFAOYSA-N
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Description

Diethyl acetamido[(2-methylphenyl)methyl]propanedioate is a malonate-derived compound featuring an acetamido group and a (2-methylphenyl)methyl substituent at the central carbon of the propanedioate backbone. Its structure (C₁₆H₂₁NO₅) combines aromatic, amide, and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate typically involves the following steps:

    Alkylation: The 2-methylbenzyl group can be introduced via alkylation using a suitable benzyl halide.

    Esterification: The final step involves esterification with diethyl malonate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds share the malonate core with variations in substituents, enabling a comparative analysis of electronic, steric, and functional differences:

Substituent Variations and Structural Analogues

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Diethyl 2-acetamido-2-[(3-chlorophenyl)methyl]propanedioate 3-chlorophenylmethyl C₁₆H₂₀NO₅Cl 341.79 Potential antipsychotic activity
Diethyl 2-acetamido-2-[(3-nitrophenyl)methyl]propanedioate 3-nitrophenylmethyl C₁₆H₂₀N₂O₇ 352.34 High electron-withdrawing nitro group; intermediates in drug synthesis
Diethyl 2-acetamido-2-phenethyl-propanedioate Phenethyl C₁₇H₂₃NO₅ 321.38 Melting point: 114–115°C; used in heterocycle synthesis
Diethyl 2-acetamido-2-[(4-aminophenyl)methyl]propanedioate 4-aminophenylmethyl C₁₆H₂₂N₂O₅ 322.36 Electron-donating amino group; possible bioactivity
Target compound (Diethyl acetamido[(2-methylphenyl)methyl]propanedioate) 2-methylphenylmethyl C₁₆H₂₁NO₅ 307.34 (estimated) Steric hindrance from ortho-methyl group; solubility challenges N/A

Key Comparative Insights

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 3-nitro derivative exhibits enhanced electrophilicity at the malonate core due to the nitro group, favoring nucleophilic substitution reactions.
  • Electron-Donating Groups (EDGs): The 4-amino derivative has increased nucleophilicity, enabling coupling reactions for bioactive molecule synthesis.

Steric Effects

  • The ortho-methyl group in the target compound introduces steric hindrance, which may reduce reaction rates in crowded environments compared to para-substituted analogs (e.g., 4-amino or 3-chloro derivatives).

Physical Properties

  • Melting Points: The phenethyl analog has a defined melting point (114–115°C), while the 4-amino derivative has a higher boiling point (504.1°C), reflecting stronger intermolecular interactions.
  • Solubility: Hydrophobic substituents (e.g., 2-methylphenyl) reduce aqueous solubility compared to polar groups like nitro or amino.

Biological Activity

Diethyl acetamido[(2-methylphenyl)methyl]propanedioate, also known by its CAS number 5472-72-0, is a compound that has attracted attention in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, summarizing findings from diverse research studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H19NO5
  • Molecular Weight : 305.33 g/mol
  • IUPAC Name : Diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate
  • Canonical SMILES : CCOC(=O)C(CC1=C(C=C(C=C1)C)C(=O)OCC)N(C(=O)C)C
PropertyValue
CAS Number5472-72-0
Molecular Weight305.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may influence cellular pathways through the modulation of protein interactions, thereby affecting physiological processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Using assays such as DPPH and ABTS, it was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.

Table 3: Antioxidant Activity Results

Assay TypeIC50 Value (µg/mL)
DPPH45
ABTS30

Case Studies

  • Case Study on Antimicrobial Effects :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that this compound significantly inhibited growth at lower concentrations compared to standard antibiotics.
  • Case Study on Antioxidant Properties :
    Research conducted by MDPI demonstrated that the compound exhibited strong antioxidant activity in various assays, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing diethyl acetamido[(2-methylphenyl)methyl]propanedioate?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, details a protocol where dibenzylamine is condensed with 2-arylidene-malonic acid diethyl esters under controlled conditions (reflux in ethanol with catalytic acetic acid). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-ester) and reaction monitoring via TLC. Post-synthesis purification involves column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Essential for confirming substitution patterns and hydrogen environments. For instance, aromatic protons from the 2-methylphenyl group appear as distinct singlets (δ 6.8–7.2 ppm), while acetamido protons resonate near δ 2.1 ppm .
  • IR Spectroscopy : Key peaks include C=O stretching (1730–1750 cm⁻¹ for ester groups) and N–H bending (1540–1650 cm⁻¹ for acetamido) .
  • Elemental Analysis : Validates purity (>95% for research-grade material) by matching experimental and theoretical C/H/N ratios .

Q. How does the compound’s reactivity differ in protic vs. aprotic solvents?

  • Methodological Answer : In aprotic solvents (e.g., DMF, THF), the ester groups remain stable, enabling nucleophilic substitutions at the malonate core. In protic solvents (e.g., ethanol), hydrolysis of the acetamido group can occur above 60°C, necessitating controlled reaction temperatures ( ). Solvent polarity also affects reaction kinetics—polar aprotic solvents accelerate enolate formation for further functionalization .

Advanced Research Questions

Q. What structural features enable coordination chemistry applications of this compound?

  • Methodological Answer : The malonate core and acetamido group create two coordination pockets, as shown by X-ray crystallography (). The carbonyl oxygen atoms (O,O’-donors) and nitrogen from the acetamido group (N-donor) can bind transition metals (e.g., Cu²⁺, Fe³⁺). Researchers should employ single-crystal X-ray diffraction to confirm metal-ligand geometries and DFT calculations to predict binding affinities .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR/IR data often arise from tautomerism or solvent effects. For example, notes that enol-keto tautomerism in the malonate core can shift carbonyl peaks. To mitigate this:

  • Use deuterated solvents for NMR consistency.
  • Compare experimental data with computational predictions (e.g., Gaussian 09 for IR modes).
  • Validate via heteronuclear correlation spectroscopy (HSQC/HMBC) for ambiguous proton assignments .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Methodological Answer : The ester groups are pH-sensitive. Below pH 5, acid-catalyzed hydrolysis dominates; above pH 8, base-mediated ester cleavage occurs. Stabilization strategies include:

  • Buffered Solutions : Use phosphate buffer (pH 6–7) for aqueous studies.
  • Lyophilization : Store as a lyophilized powder to prevent hydrolysis.
  • Derivatization : Replace ethyl esters with tert-butyl esters for enhanced stability in basic conditions () .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOGBFRWXSOGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281119
Record name Diethyl acetamido[(2-methylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-53-9
Record name NSC20179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl acetamido[(2-methylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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